molecular formula C7H6ClFO B1586530 3-Chloro-5-fluorobenzyl alcohol CAS No. 79944-64-2

3-Chloro-5-fluorobenzyl alcohol

Cat. No. B1586530
CAS RN: 79944-64-2
M. Wt: 160.57 g/mol
InChI Key: VJTJBAMDTCIMOB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It is a clear colorless liquid and is used as a reagent and intermediate in research chemical synthesis .


Molecular Structure Analysis

The molecular weight of 3-Chloro-5-fluorobenzyl alcohol is 160.58 . Its IUPAC name is (3-chloro-5-fluorophenyl)methanol . The InChI code is 1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 .


Chemical Reactions Analysis

Alcohols, including 3-Chloro-5-fluorobenzyl alcohol, can undergo several reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl .


Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzyl alcohol has a melting point of over 110°C . It is a liquid at ambient temperature . Its density is 1.344g/cm3 and it has a boiling point of 224.3ºC at 760 mmHg .

Scientific Research Applications

Synthesis Applications

3-Chloro-5-fluorobenzyl alcohol is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of 2-(α-fluorobenzyl)benzimidazole derivatives. The process involves fluorination from benzylic alcohols using specific reagents, with the formation rates and product scope dependent on the substituents' nature (Hida, Beney, Robert, & Luu-Duc, 1995). Additionally, 3-Chloro-5-fluorobenzyl alcohol is used in the ecofriendly synthesis of halo-substituted benzyl alcohols through biotransformation, demonstrating its potential in green chemistry applications (Saharan & Joshi, 2016).

Catalysis and Oxidation Studies

In catalysis, 3-Chloro-5-fluorobenzyl alcohol is studied for its interactions in enzymatic processes. Specifically, its role in the catalysis by aryl-alcohol oxidase (AAO) has been explored, revealing insights into reaction mechanisms with different substituents, including halogen and methoxylated ones (Ferreira et al., 2015).

Antifouling and Antimicrobial Properties

A study identified a compound structurally similar to 3-Chloro-5-fluorobenzyl alcohol, 3-chloro-2,5-dihydroxybenzyl alcohol, from a marine-derived fungus. This compound showed effective inhibition of larval settlement in marine organisms and strong antimicrobial effects against several marine bacterial species, suggesting potential antifouling and antibiotic applications (Kwong, Miao, Li, & Qian, 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Chloro-5-fluorobenzyl alcohol have been investigated. For example, a study focused on the metabolic fate of fluorobenzyl alcohols in rats, detecting various conjugates in urine. These findings are significant for understanding the metabolism of related compounds in medical applications (Blackledge, Nicholson, & Wilson, 2003).

Chemical Protective Groups

In organic synthesis, specific derivatives of 3-Chloro-5-fluorobenzyl alcohol, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been developed as protective groups for alcohols. These groups are introduced and removed under specific conditions, demonstrating the versatility of 3-Chloro-5-fluorobenzyl alcohol in synthetic chemistry (Crich, Li, & Shirai, 2009).

Mechanism of Action

Mode of Action

3-Chloro-5-fluorobenzyl alcohol, like other alcohols, can undergo a variety of reactions. For instance, alcohols can be converted into alkyl halides, tosylates, esters, and can undergo dehydration to yield alkenes . The specific mode of action of 3-Chloro-5-fluorobenzyl alcohol would depend on the specific target and the environmental conditions.

Action Environment

The action, efficacy, and stability of 3-Chloro-5-fluorobenzyl alcohol can be influenced by various environmental factors. These could include temperature, pH, presence of other compounds, and specific conditions of the target site .

Safety and Hazards

3-Chloro-5-fluorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTJBAMDTCIMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370525
Record name 3-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79944-64-2
Record name 3-Chloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79944-64-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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